molecular formula C17H17N5 B12247929 2-(9-cyclopropyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline

2-(9-cyclopropyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12247929
M. Wt: 291.35 g/mol
InChI Key: CBPYCQSBYQKESE-UHFFFAOYSA-N
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Description

2-(9-cyclopropyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a purine base fused with a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-cyclopropyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions

2-(9-cyclopropyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-(9-cyclopropyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-(9-cyclopropyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the context of its application, such as its role in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)acetamide
  • 1-(9-cyclopropyl-9H-purin-6-yl)-3-fluoropyrrolidine-3-carboxamide
  • N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide

Uniqueness

2-(9-cyclopropyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural configuration, which combines a purine base with a tetrahydroisoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17N5

Molecular Weight

291.35 g/mol

IUPAC Name

2-(9-cyclopropylpurin-6-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H17N5/c1-2-4-13-9-21(8-7-12(13)3-1)16-15-17(19-10-18-16)22(11-20-15)14-5-6-14/h1-4,10-11,14H,5-9H2

InChI Key

CBPYCQSBYQKESE-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCC5=CC=CC=C5C4

Origin of Product

United States

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